molecular formula C8H8FN B12065243 5-Ethenyl-2-fluoro-3-methylpyridine

5-Ethenyl-2-fluoro-3-methylpyridine

Cat. No.: B12065243
M. Wt: 137.15 g/mol
InChI Key: MCGILHLYGJUDHA-UHFFFAOYSA-N
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Description

5-Ethenyl-2-fluoro-3-methylpyridine: is a heterocyclic organic compound with the following chemical formula:

C8H6FN\text{C}_8\text{H}_6\text{FN}C8​H6​FN

. It belongs to the pyridine family and contains a fluorine atom and an ethenyl (vinyl) group attached to the pyridine ring.

Preparation Methods

Synthetic Routes::

    Dehydrohalogenation of 2-Fluoro-3-methylpyridine:
    • The compound can be synthesized by treating 2-fluoro-3-methylpyridine with a strong base (such as potassium tert-butoxide) to remove the hydrogen halide (usually fluoride) and form the ethenyl group.
    • The reaction proceeds as follows:

      2-Fluoro-3-methylpyridine+Base5-Ethenyl-2-fluoro-3-methylpyridine+HF\text{2-Fluoro-3-methylpyridine} + \text{Base} \rightarrow \text{this compound} + \text{HF} 2-Fluoro-3-methylpyridine+Base→this compound+HF

Industrial Production Methods::
  • Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it using the methods mentioned above.

Chemical Reactions Analysis

Reactivity::

    5-Ethenyl-2-fluoro-3-methylpyridine: can undergo various reactions typical of pyridines:

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in drug discovery.

    Medicine: Research into its pharmacological properties, including potential antiviral or antibacterial effects.

    Industry: May find applications in materials science or as a precursor for specialty chemicals.

Mechanism of Action

  • The exact mechanism of action for 5-Ethenyl-2-fluoro-3-methylpyridine remains an active area of study. It likely interacts with specific molecular targets or pathways, but further research is needed.

Comparison with Similar Compounds

    Similar Compounds:

Biological Activity

5-Ethenyl-2-fluoro-3-methylpyridine is a pyridine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C7H8FN
  • Molecular Weight : 139.14 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a pyridine ring with a vinyl group at the 5-position and a fluorine atom at the 2-position, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : It may act as a modulator of certain receptors, influencing signaling pathways associated with inflammation and cancer progression.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have reported that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases, which are crucial for the execution phase of cell apoptosis.

Case Studies

  • In Vitro Study on Cancer Cell Lines
    • Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
    • Methodology : Cancer cell lines were treated with varying concentrations of the compound, followed by assessment of cell viability using MTT assays.
    • Findings : Significant reduction in cell viability was observed at higher concentrations, with IC50 values indicating potent anticancer activity.
  • Antimicrobial Efficacy Testing
    • Objective : To assess the antimicrobial properties against specific bacterial strains.
    • Methodology : Disk diffusion and broth microdilution methods were employed to determine the minimum inhibitory concentration (MIC).
    • Results : The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of standard antibiotics.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Fluoro-3-methylpyridineFluorine at 2-positionModerate antibacterial properties
3-MethylpyridineNo fluorine or vinyl groupLimited biological activity
VinylpyridineVinyl group without fluorineEnhanced reactivity but less selectivity

Research Findings

Recent studies have focused on optimizing derivatives of this compound to enhance its biological activity. Modifications such as altering substituent positions or introducing additional functional groups have shown promise in increasing potency and selectivity against specific targets.

Properties

Molecular Formula

C8H8FN

Molecular Weight

137.15 g/mol

IUPAC Name

5-ethenyl-2-fluoro-3-methylpyridine

InChI

InChI=1S/C8H8FN/c1-3-7-4-6(2)8(9)10-5-7/h3-5H,1H2,2H3

InChI Key

MCGILHLYGJUDHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1F)C=C

Origin of Product

United States

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